molecular formula C30H36N2OS B11630120 2-[(3-methylbutyl)sulfanyl]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-[(3-methylbutyl)sulfanyl]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11630120
M. Wt: 472.7 g/mol
InChI Key: YQGMLXUUDGXCFV-UHFFFAOYSA-N
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Description

2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound belonging to the spiroquinazoline family This compound is characterized by its unique spirocyclic structure, which imparts significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization to form the intermediate thiourea. This intermediate is then alkylated in the presence of alkali to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazoline ring or the spirocyclic structure.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets and pathways. The sulfur and phenylethyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct biological and chemical properties

Properties

Molecular Formula

C30H36N2OS

Molecular Weight

472.7 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C30H36N2OS/c1-22(2)16-20-34-29-31-27-25-14-8-7-13-24(25)21-30(17-9-4-10-18-30)26(27)28(33)32(29)19-15-23-11-5-3-6-12-23/h3,5-8,11-14,22H,4,9-10,15-21H2,1-2H3

InChI Key

YQGMLXUUDGXCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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